molecular formula C13H11ClO B6370220 2-(4-Chloro-2-methylphenyl)phenol CAS No. 852112-20-0

2-(4-Chloro-2-methylphenyl)phenol

Cat. No.: B6370220
CAS No.: 852112-20-0
M. Wt: 218.68 g/mol
InChI Key: XXPCVAHTWXAKGM-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenyl)phenol: is an organic compound with the molecular formula C13H11ClO . It is a derivative of phenol, where the phenyl group is substituted with a chlorine atom and a methyl group. This compound is known for its antiseptic and disinfectant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methylphenyl)phenol can be achieved through several methods, including:

    Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom in an aromatic ring with a nucleophile.

    Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, acid chlorides, acid anhydrides.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Various reduced derivatives.

    Substitution: Phenoxide ions and other substituted phenols.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenyl)phenol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This action is primarily due to its phenolic structure, which allows it to interact with lipid bilayers and proteins in the cell membrane .

Comparison with Similar Compounds

  • 4-Chloro-2-methylphenol
  • 2-Chlorophenol
  • 4-Chlorophenol

Comparison: 2-(4-Chloro-2-methylphenyl)phenol is unique due to the presence of both a chlorine atom and a methyl group on the phenyl ring. This substitution pattern enhances its antimicrobial properties compared to other similar compounds. Additionally, the presence of the phenolic hydroxyl group contributes to its reactivity and versatility in various chemical reactions .

Properties

IUPAC Name

2-(4-chloro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-8-10(14)6-7-11(9)12-4-2-3-5-13(12)15/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPCVAHTWXAKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683513
Record name 4'-Chloro-2'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852112-20-0
Record name 4'-Chloro-2'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Treatment of 2-bromo-5-chlorotoluene (5.0 g, 24.33 mmol) with 2-methoxybenzeneboronic acid (4.8 g, 31.63 mmol), dichlorobis(tri-o-tolylphosphine)-palladium(II) (0.478 g, 0.608 mmol), and potassium carbonate (8.41 g, 60.83 mmol) generally according to the procedure described for Intermediate 37 provided 5.05 g (89%) of 4′-chloro-2′-methyl-1,1′-biphenyl-2-yl methyl ether. Treatment of 4′-chloro-2′-methyl-1,1′-biphenyl-2-yl methyl ether (5.05 g, 21.48 mmol) with boron tribromide (5.37 g, 1.0 M in dichloromethane) generally according to the procedure described for Intermediate 163 provided 4.58 g (97%) of 4′-chloro-2′-methyl-1,1′-biphenyl-2-ol as a yellow oil. Anal. calcd. for C13H11ClO: C, 71.4; H, 5.07. Found: C, 71.03; H, 4.84.
Name
4′-chloro-2′-methyl-1,1′-biphenyl-2-yl methyl ether
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
5.37 g
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 163
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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